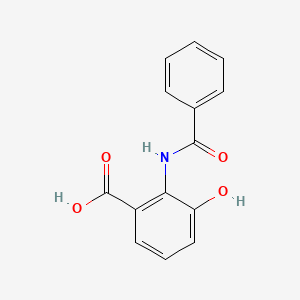

2-Benzamido-3-hydroxybenzoic acid

Description

Structural Context within Benzamide (B126) and Hydroxybenzoic Acid Derivatives

The molecular architecture of 2-Benzamido-3-hydroxybenzoic acid consists of a benzoic acid core. A hydroxyl (-OH) group is substituted at the third position (meta-position relative to the carboxyl group), and a benzamido (-NHCO-C₆H₅) group is attached to the second position (ortho-position).

This structure is a derivative of 3-hydroxybenzoic acid, a naturally occurring phenolic acid found in various plants. rasayanjournal.co.in 3-Hydroxybenzoic acid and its derivatives are known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. rasayanjournal.co.inresearchgate.net The benzamide portion of the molecule is an amide derived from benzoic acid and is a common feature in many pharmaceuticals. Benzamide derivatives are explored for their diverse pharmacological effects, including acting as enzyme inhibitors. nih.gov

Rationale for Academic Investigation of this compound

The primary motivation for the academic investigation of this compound stems from the established biological significance of its parent structures. The combination of a hydroxybenzoic acid scaffold with a benzamide group in a single molecule presents an opportunity to develop new therapeutic agents.

Research on related structures supports this rationale. For instance, various derivatives of hydroxybenzoic acids have been synthesized and evaluated for their potential as antimicrobial, anti-inflammatory, and antioxidant agents. rasayanjournal.co.inresearchgate.net Similarly, compounds containing the benzamide functional group are of interest in drug discovery. For example, 2-benzamido-pyrimidines have been identified as potent inhibitors of I-kappa B kinase (IKK), a key enzyme in inflammatory pathways. nih.gov The investigation of positional isomers, such as 4-benzamido-2-hydroxybenzoic acid, for biological studies and complexation with metals further underscores the research interest in this class of compounds. nih.gov

The study of this compound is therefore driven by the hypothesis that this specific combination of functional groups could lead to compounds with enhanced or novel biological activities, potentially through synergistic effects or new mechanisms of action.

Overview of Key Research Areas Pertaining to the Chemical Compound

While dedicated research on this compound is emerging, the key research areas can be delineated based on studies of analogous compounds.

Synthesis and Characterization: A primary research focus is the development of efficient synthetic routes. A common approach would involve the acylation of 2-amino-3-hydroxybenzoic acid with benzoyl chloride. Following synthesis, detailed structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure. X-ray crystallography may also be used to determine its three-dimensional structure, as has been done for the related compound 4-benzamido-2-hydroxybenzoic acid. nih.gov

Biological Activity Screening: A significant area of investigation is the evaluation of its biological properties. Based on the activities of its parent moieties, research would likely focus on:

Antimicrobial Activity: Testing against various strains of bacteria and fungi. rasayanjournal.co.in

Enzyme Inhibition: Assessing its potential to inhibit enzymes implicated in diseases, such as cyclooxygenases (COX) or kinases. nih.govmdpi.com

Antioxidant Properties: Evaluating its capacity to scavenge free radicals. rasayanjournal.co.in

The table below summarizes the types of biological activities observed in related hydroxybenzoic acid and benzamide derivatives, highlighting the potential areas for investigation for this compound.

| Compound Class/Derivative | Observed Biological/Pharmacological Activity |

| 3-Hydroxybenzoic Acid Derivatives | Antimicrobial, Antioxidant, Anti-inflammatory, Antiviral rasayanjournal.co.inresearchgate.net |

| 2-Benzamido-pyrimidines | I-kappa B Kinase (IKK) Inhibition nih.gov |

| 5-Acetamido-2-hydroxy Benzoic Acid Derivatives | Analgesic, Cyclooxygenase-2 (COX-2) Inhibition mdpi.com |

| Thiobenzanilides (related to benzanilides) | Antimycobacterial, Antifungal researchgate.net |

| p-Hydroxybenzoic Acid (PHBA) Derivatives | Antimicrobial, Antialgal, Antimutagenic, Hypoglycemic researchgate.netglobalresearchonline.net |

Physicochemical Properties: Below is a table detailing some of the known physical and chemical properties of the parent compound, 3-Hydroxybenzoic acid, which serve as a baseline for understanding the properties of its derivatives.

| Property | Value |

| Molecular Formula | C₇H₆O₃ |

| Molar Mass | 138.12 g/mol wikipedia.org |

| Appearance | White to off-white powder |

| Melting Point | 200-203 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzamido-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-11-8-4-7-10(14(18)19)12(11)15-13(17)9-5-2-1-3-6-9/h1-8,16H,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIPIHFHWJQJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556390 | |

| Record name | 2-Benzamido-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117979-53-0 | |

| Record name | 2-Benzamido-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 Benzamido 3 Hydroxybenzoic Acid

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization

Vibrational spectroscopy is a powerful, non-destructive technique used to probe the specific vibrational modes of a molecule. Both Infrared (IR) and Raman spectroscopy provide complementary information about the molecular structure, functional groups, and bonding arrangements.

Assignment and Analysis of Characteristic Functional Group Vibrations

The vibrational spectrum of 2-Benzamido-3-hydroxybenzoic acid is dominated by the characteristic frequencies of its functional groups: a carboxylic acid, a secondary amide, a phenolic hydroxyl group, and two phenyl rings. The expected vibrational modes are assigned based on established group frequencies and data from related molecules like 3-hydroxybenzoic acid and various benzamides. ucl.ac.ukresearchgate.netnist.govnih.gov

Key expected vibrational assignments include:

O-H Stretching: Broad absorption bands are anticipated in the high-frequency region of the IR spectrum. The phenolic O-H stretch is typically observed around 3200-3600 cm⁻¹. The carboxylic acid O-H stretch is expected to be a very broad band, often centered around 3000 cm⁻¹, due to strong hydrogen bonding.

N-H Stretching: The amide N-H stretching vibration should appear as a distinct band in the 3250-3350 cm⁻¹ region. Its position and sharpness can provide information about its involvement in hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Carbonyl (C=O) Stretching: Two distinct C=O stretching vibrations are predicted. The carboxylic acid C=O stretch is typically found in the 1700-1725 cm⁻¹ range, but dimerization through hydrogen bonding can shift this to lower wavenumbers (around 1680-1710 cm⁻¹). The amide I band (primarily C=O stretch) is expected between 1650 and 1680 cm⁻¹. The exact position is sensitive to hydrogen bonding and the conformation of the molecule.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the two phenyl rings are expected to produce a set of bands in the 1450-1600 cm⁻¹ region.

Amide II Band: This band, resulting from a mix of N-H in-plane bending and C-N stretching, is anticipated around 1515-1550 cm⁻¹.

Table 1: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | Phenolic | 3200 - 3600 | Position sensitive to hydrogen bonding. |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Typically a very broad band due to dimerization. |

| N-H Stretch | Amide | 3250 - 3350 | May be broadened if involved in hydrogen bonding. |

| C-H Stretch | Aromatic | 3000 - 3100 | Usually multiple weak to medium bands. |

| C=O Stretch | Carboxylic Acid | 1680 - 1725 | Lower end of range suggests hydrogen-bonded dimer. |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Sensitive to conformation and H-bonding. |

| N-H Bend (Amide II) | Amide | 1515 - 1550 | Coupled C-N stretch and N-H bend. |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Multiple bands expected. |

Probing Intramolecular and Intermolecular Hydrogen Bonding Interactions

The presence of multiple hydrogen bond donors (phenolic OH, carboxylic acid OH, amide NH) and acceptors (carbonyl oxygens, hydroxyl oxygen) allows for a complex network of hydrogen bonds.

Intramolecular Hydrogen Bonding: The substitution pattern suggests the potential for intramolecular hydrogen bonds. A key possibility is a hydrogen bond between the phenolic hydroxyl group at position 3 and the amide carbonyl oxygen at position 2, which would form a stable six-membered ring. Another potential intramolecular interaction could occur between the amide N-H and the carboxylic acid's carbonyl oxygen. Such interactions would lead to a red-shift (shift to lower frequency) and broadening of the involved O-H and N-H stretching bands in the IR spectrum.

Intermolecular Hydrogen Bonding: In the solid state, carboxylic acids almost universally form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.gov This characteristic interaction gives rise to a very broad O-H absorption in the IR spectrum and a significant lowering of the C=O stretching frequency. Additionally, further intermolecular hydrogen bonds involving the amide and phenolic groups can link these primary dimers into more extended supramolecular architectures. The study of related cocrystals shows that the carboxyl group is a robust hydrogen bond donor. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, which are dictated by its system of chromophores.

Electronic Absorption Transitions and Chromophore Analysis

The chromophoric system of this compound consists of the benzoyl group and the 3-hydroxybenzoic acid moiety. The electronic spectrum is expected to show absorptions arising from π→π* and n→π* transitions associated with the aromatic rings and the carbonyl groups.

π→π Transitions:* These are typically high-intensity absorptions. The benzene (B151609) rings and conjugated amide and carboxyl groups will give rise to strong absorption bands, likely in the 200-350 nm range. The extended conjugation across the benzamide (B126) linkage can influence the position and intensity of these bands compared to the individual chromophores.

n→π Transitions:* These transitions, originating from the non-bonding electrons on the oxygen atoms of the carbonyl and hydroxyl groups, are formally forbidden and thus of much lower intensity. They are often observed as weak shoulders on the tail of the much stronger π→π* absorption bands and can be obscured.

The solvent environment can influence the absorption maxima (λ_max). Polar solvents may cause shifts in the positions of both π→π* and n→π* bands due to differential stabilization of the ground and excited states. Studies on similar benzoic acid derivatives show characteristic absorption bands around 230 nm and 280 nm. ejournal.by

Excited State Properties and Photochemical Behavior

Upon absorption of UV radiation, the molecule is promoted to an electronic excited state. The fate of this excited state determines the molecule's photophysical and photochemical behavior.

One potential and highly significant excited-state process for molecules with an intramolecular hydrogen bond between a hydroxyl group and a carbonyl group is Excited-State Intramolecular Proton Transfer (ESIPT) . scielo.br In this process, the proton from the hydroxyl group is transferred to the carbonyl oxygen in the excited state, forming a transient keto-tautomer. This process provides a very efficient, radiationless de-excitation pathway that can dissipate harmful UV energy, a property utilized in many UV stabilizers. scielo.br

If this compound adopts a conformation allowing for the intramolecular O-H···O=C hydrogen bond, it could potentially exhibit ESIPT. This would be characterized by a large Stokes shift between the absorption and fluorescence spectra. The normal emission from the initial enol form would be weak, while a new, significantly red-shifted emission from the excited keto-tautomer would be observed. Time-resolved spectroscopy would be essential to confirm the ultrafast nature of such a proton transfer.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While the crystal structure for this compound is not available in the searched literature, the published structure of its isomer, 4-benzamido-2-hydroxybenzoic acid , provides an excellent model for the likely structural features. nih.gov Analysis of this isomer reveals key details about molecular conformation and the hydrogen-bonding motifs that define the supramolecular architecture.

In the solid state of 4-benzamido-2-hydroxybenzoic acid, the molecule adopts a nearly planar conformation, with a very small dihedral angle between its two aromatic rings. nih.gov This planarity is stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide oxygen, forming a six-membered ring (an S(6) graph-set motif). nih.gov

The supramolecular structure is dominated by two key interactions:

Carboxylic Acid Dimerization: Molecules form inversion dimers through a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, creating a classic R²₂(8) ring motif. nih.gov This is a highly prevalent and stable arrangement for carboxylic acids in the solid state.

π–π Stacking: The planar aromatic rings of adjacent molecules engage in aromatic π–π stacking interactions, further stabilizing the crystal packing. nih.gov

It is highly probable that this compound would exhibit similar structural behavior, including an intramolecular hydrogen bond between the 3-hydroxy group and the 2-benzamido carbonyl, and the formation of intermolecular carboxylic acid dimers.

Table 2: Crystallographic Data for the Isomer 4-Benzamido-2-hydroxybenzoic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6689 (5) |

| b (Å) | 32.039 (3) |

| c (Å) | 6.6413 (5) |

| β (°) | 103.530 (5) |

| Volume (ų) | 1172.74 (18) |

| Z | 4 |

| Key Intramolecular Bond | O-H···O (hydroxyl-amide) |

| Key Intermolecular Motif | O-H···O dimer (carboxylic acid) |

| Dihedral Angle (between rings) | 3.96 (12)° |

Data sourced from the crystallographic study of the isomer, 4-benzamido-2-hydroxybenzoic acid. nih.gov

Crystal Packing Analysis and Non-Covalent Interactions within the Solid State

An analysis of the crystal packing and the network of non-covalent interactions, such as hydrogen bonds and π-π stacking, is contingent on the availability of crystallographic data. As no such data exists for this compound, a factual discussion of its solid-state architecture is not feasible.

Computational Chemistry and Molecular Modeling of 2 Benzamido 3 Hydroxybenzoic Acid

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools to model molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties. For a molecule like 2-Benzamido-3-hydroxybenzoic acid, DFT, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), is a common choice to balance computational cost and accuracy.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to locate the geometry with the lowest electronic energy.

The molecule possesses significant conformational flexibility, primarily around the amide linkage (C-N bond) and the bonds connecting the carboxyl and hydroxyl groups to the phenyl ring. The presence of an intramolecular hydrogen bond between the hydroxyl group at position 3 and the carboxyl group at position 2, and potentially between the amide proton and the hydroxyl oxygen, would be a critical factor in determining the most stable conformer. A potential energy surface scan, where key dihedral angles are systematically rotated, would be performed to map the conformational energy landscape and identify all stable low-energy isomers and the transition states that connect them.

Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Low-Energy Conformer of this compound (Based on Similar Structures) This table is an example of how data would be presented and does not represent actual calculated values for the title compound.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C(carboxyl)-O(hydroxyl) | ~1.35 Å |

| C(amide)=O | ~1.24 Å | |

| N-H(amide) | ~1.01 Å | |

| O-H(hydroxyl) | ~0.97 Å | |

| Bond Angle | O-C-C(ring) | ~120.5° |

| C-N-C(ring) | ~128.0° | |

| Dihedral Angle | C(ring)-C(ring)-C(carboxyl)=O | ~178.0° |

| H-N-C(amide)=O | ~5.0° |

Electronic Structure Analysis: Natural Bond Orbitals (NBO) and Quantum Theory of Atoms in Molecules (QTAIM)

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts of lone pairs, and sigma and pi bonds. For this compound, NBO analysis would quantify the strength of intramolecular interactions, particularly hydrogen bonds. The analysis of the second-order perturbation energy, E(2), between a donor NBO (like a lone pair on an oxygen atom) and an acceptor NBO (like an antibonding O-H orbital) provides a quantitative measure of the interaction's stability.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density (ρ) topology to partition the molecule into atomic basins. The analysis at bond critical points (BCPs)—locations of minimum electron density between two bonded atoms—reveals the nature of the chemical bonds. For the expected intramolecular hydrogen bonds in this compound, the presence of a BCP, along with specific values of the electron density and its Laplacian (∇²ρ) at that point, would confirm and characterize the interaction as primarily electrostatic.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Table 2: Example Frontier Molecular Orbital Energies and Reactivity Descriptors This table is illustrative. The values are typical for similar aromatic compounds and are not specific to this compound.

| Parameter | Value (eV) |

| EHOMO | -6.5 eV |

| ELUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack. nih.govnist.gov

In the MEP map of this compound, the most negative regions (typically colored red or yellow) would be located around the oxygen atoms of the carboxyl and carbonyl groups, indicating them as sites for electrophilic attack and hydrogen bond donation. nih.gov The most positive regions (colored blue) would be found around the acidic proton of the carboxylic acid and the amide proton, highlighting them as the most likely sites for nucleophilic attack.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, UV-Vis Transitions)

DFT calculations can predict spectroscopic data with a high degree of accuracy. Theoretical vibrational (infrared and Raman) spectra can be calculated by determining the second derivatives of the energy with respect to atomic displacements. The calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). For this compound, this would allow for the assignment of key spectral peaks, such as the O-H stretch of the carboxylic acid and hydroxyl group, the N-H stretch of the amide, and the C=O stretches of the amide and acid functionalities. A scaling factor is often applied to the calculated frequencies to better match experimental data.

Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands seen in a UV-Vis spectrum. The calculation provides the excitation energies and oscillator strengths for transitions from the ground state to various excited states, allowing for the prediction of the λmax values.

Thermochemical Properties and Bond Dissociation Enthalpies

Computational methods can provide reliable estimates of thermochemical properties such as the enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (G). These values are crucial for understanding the stability and reaction thermodynamics of the compound.

Bond Dissociation Enthalpy (BDE) is a key descriptor for predicting antioxidant activity, as it quantifies the energy required to break a specific bond homolytically. For this compound, calculating the BDE for the O-H bond of the phenolic hydroxyl group and the N-H bond of the amide linkage is of particular interest. A lower BDE for the phenolic O-H bond would suggest a higher propensity to act as a radical scavenger. Theoretical studies on similar hydroxybenzoic acids have shown that the position of substituents significantly influences these BDE values.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a computational microscope to observe the time-dependent behavior of molecules, offering profound insights into their structural flexibility and interactions. For this compound, MD simulations can elucidate its dynamic nature in various environments, which is crucial for understanding its chemical and biological activities.

Dynamical Behavior and Conformational Fluctuations of this compound

MD simulations can track the time evolution of these dihedral angles, revealing the conformational space sampled by the molecule. It is expected that the planarity of the benzamido and benzoic acid moieties is largely maintained, with significant fluctuations occurring around the C-N amide bond and the C-C bond connecting the two aromatic rings. The presence of an intramolecular hydrogen bond between the 2-benzamido and 3-hydroxy groups can significantly restrict the conformational freedom, favoring a more planar arrangement.

Computational studies on similar molecules, such as 3-(azidomethyl)benzoic acid, have demonstrated the existence of conformational polymorphs, where different conformers of the same molecule crystallize into distinct crystal structures. nih.gov This suggests that this compound may also exhibit a rich conformational landscape, with energy barriers between different stable conformers that can be explored through MD simulations. nih.gov The relative populations of these conformers would be dependent on the solvent environment and temperature.

A hypothetical trajectory analysis from an MD simulation could yield data on the principal dihedral angles, as illustrated in the table below.

| Dihedral Angle | Description | Mean Value (degrees) | Standard Deviation (degrees) |

| ω (O=C-N-H) | Amide bond torsion | 178.5 | 5.2 |

| φ (C-C-N-C) | Benzamide (B126) orientation | 35.4 | 15.8 |

| ψ (C-C-C=O) | Carboxyl group orientation | -175.0 | 8.9 |

| θ (C-C-O-H) | Hydroxyl group orientation | 2.1 | 10.5 |

| This table presents hypothetical data for illustrative purposes. |

Investigation of Intermolecular and Intramolecular Hydrogen Bond Dynamics

Hydrogen bonding plays a pivotal role in the structure and function of this compound. The molecule possesses multiple hydrogen bond donor and acceptor sites, allowing for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonds: An important intramolecular hydrogen bond can form between the amide proton (N-H) and the oxygen of the adjacent hydroxyl group (O-H), or between the hydroxyl proton and the amide carbonyl oxygen. The proximity of the benzamido and hydroxyl groups at positions 2 and 3 of the benzoic acid ring makes the formation of a stable six-membered ring via hydrogen bonding highly probable. chemistryguru.com.sg Studies on similar 2-hydroxybenzoyl compounds confirm the presence of strong intramolecular hydrogen bonds. acs.orgrsc.org

Intermolecular Hydrogen Bonds: Intermolecularly, the carboxylic acid group is a potent hydrogen bond donor and acceptor, readily forming dimers with neighboring molecules. nih.gov Additionally, the amide and hydroxyl groups can participate in hydrogen bonding with solvent molecules or other solute molecules. In solution, the competition between intramolecular and intermolecular hydrogen bonding is a key determinant of the molecule's association behavior. researchgate.net

MD simulations can provide detailed information on the dynamics of these hydrogen bonds, including their lifetimes, distances, and angles. Analysis of the radial distribution function between key atoms can quantify the extent of hydrogen bonding.

| Hydrogen Bond Type | Donor | Acceptor | Average Lifetime (ps) |

| Intramolecular | N-H (amide) | O (hydroxyl) | 50.8 |

| Intermolecular | O-H (carboxyl) | O=C (carboxyl) | 120.3 |

| Intermolecular | O-H (hydroxyl) | O (solvent) | 15.2 |

| Intermolecular | N-H (amide) | O (solvent) | 12.7 |

| This table presents hypothetical data for illustrative purposes. |

Simulation of Proton Transfer Phenomena in Various Environments

The acidic proton of the carboxylic acid group and the phenolic proton of the hydroxyl group in this compound can potentially undergo transfer. MD simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, are well-suited to investigate these proton transfer events.

Proton transfer is a fundamental process in many chemical and biological reactions. For this compound, proton transfer could occur intramolecularly, for instance, from the carboxylic acid to the amide carbonyl oxygen, or intermolecularly to a solvent molecule or another functional group in a molecular complex. The dynamics of such transfers are often influenced by the surrounding environment. nih.gov

Simulations can reveal the free energy barrier associated with proton transfer and the mechanism of the process. For example, in a crystalline environment, proton transfer has been observed in related benzoic acid derivatives. nih.gov The presence of a hydrogen-bonding network can facilitate proton hopping along a "proton wire." The likelihood and rate of proton transfer are expected to be highly dependent on the pH and polarity of the medium.

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Prediction of Ligand-Biological Target Binding Modes

Molecular docking simulations can be employed to explore the potential binding of this compound to various protein targets. The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then scoring these poses based on a force field that approximates the binding energy.

The predicted binding mode would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For instance, the carboxylate group of this compound could form salt bridges with positively charged residues like arginine or lysine. The hydroxyl and amide groups could act as hydrogen bond donors or acceptors. nih.govnih.gov The aromatic rings can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. dntb.gov.ua

The specific binding mode would be highly dependent on the topology and chemical nature of the target's active site. Docking studies on similar benzamide derivatives have shown their potential to bind to a variety of enzymes, including histone deacetylases and monoamine oxidase. rsc.orgnih.gov

In Silico Estimation of Binding Affinities and Interaction Energies

A crucial outcome of molecular docking is the estimation of the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. Docking programs use scoring functions to rank different binding poses and provide an estimate of the binding energy (often expressed as a docking score or in units of kcal/mol). Lower binding energies typically indicate more favorable binding.

These scoring functions are generally designed for speed to allow for the screening of large compound libraries. While they provide a useful approximation, more accurate methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the docked poses to refine the binding energy prediction. These methods calculate the free energy of binding by considering enthalpic contributions from molecular mechanics energies and entropic contributions from solvation effects.

The table below presents hypothetical binding affinity data for this compound with a putative protein target, illustrating the kind of information that can be obtained from such studies.

| Protein Target | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, µM) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | 2.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-α (TNF-α) | -7.2 | 15.8 | Tyr59, Tyr119, Gly121 |

| 5-Lipoxygenase (5-LOX) | -7.9 | 5.6 | His367, His372, Phe421 |

| This table presents hypothetical data for illustrative purposes based on the potential anti-inflammatory nature of such compounds. |

Such in silico estimations are valuable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved binding affinities. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and development. These computational techniques are employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can provide valuable insights into the structural requirements for a desired biological effect, thereby guiding the synthesis of more potent and selective molecules.

The foundation of any QSAR model lies in the numerical representation of molecular structures through the calculation of molecular descriptors. These descriptors quantify various aspects of a molecule's topology, geometry, and electronic properties. For a compound like this compound, a wide array of descriptors would be generated to capture its intricate structural features.

Molecular Descriptor Generation:

The process begins with the creation of a 3D model of the this compound molecule. This model is then subjected to energy minimization to obtain a stable conformation. Using specialized software, a diverse set of molecular descriptors can be calculated. These descriptors are broadly categorized as:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and shape indices. For instance, in a QSAR study of p-hydroxybenzoic acid derivatives, descriptors like the valence first order molecular connectivity index (1χv), Kier's alpha first order shape index (κα1), Kier's first order shape index (κ1), and the Balaban topological index (J) were found to govern the antimicrobial activity. nih.gov

3D Descriptors: These are derived from the 3D coordinates of the atoms in the molecule and include descriptors related to the molecule's volume, surface area, and 3D-MoRSE descriptors. nih.gov

Physicochemical Descriptors: These describe the physicochemical properties of the molecule, such as lipophilicity (logP), solubility, and polar surface area. For example, calculated logP (cLogP) values are often used in QSAR studies. nih.gov

Feature Selection:

After the generation of a large number of descriptors, the next crucial step is to select a subset of the most relevant descriptors that have the greatest influence on the biological activity. This process, known as feature selection, is essential to avoid overfitting the model and to create a more interpretable and robust QSAR equation. Common feature selection methods include:

Genetic Algorithms: This is a search heuristic inspired by the process of natural selection. It is used to find the optimal combination of descriptors that results in the best predictive model. nih.gov

Stepwise Regression: This method involves iteratively adding or removing descriptors from the model based on their statistical significance.

Principal Component Analysis (PCA): This is a dimensionality reduction technique that can be used to identify the most important descriptors.

A hypothetical table of molecular descriptors that could be generated for this compound is presented below:

| Descriptor Category | Example Descriptors | Description |

| Topological | Balaban index (J) | A topological index based on the distance sum in a molecular graph. |

| Kier's shape indices (κ1, κα1) | Describe molecular shape in terms of atom counts and paths. | |

| Molecular connectivity index (1χv) | A numerical value representing the degree of branching in a molecule. | |

| Electronic | Dipole moment | A measure of the overall polarity of the molecule. |

| Highest Occupied Molecular Orbital (HOMO) energy | Related to the molecule's ability to donate electrons. | |

| Lowest Unoccupied Molecular Orbital (LUMO) energy | Related to the molecule's ability to accept electrons. | |

| Physicochemical | Calculated LogP (cLogP) | A measure of the molecule's lipophilicity. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

Once a set of relevant molecular descriptors has been selected, the next step is to develop a predictive QSAR model that correlates these descriptors with the in vitro biological activity of a series of compounds. The biological activity is typically expressed as the concentration of the compound required to produce a certain effect, such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). For modeling purposes, these values are often converted to their logarithmic form (e.g., pIC50 = -log(IC50)).

A variety of statistical and machine learning methods can be used to develop predictive models. The choice of method depends on the nature of the data and the complexity of the structure-activity relationship.

Linear Models:

Multiple Linear Regression (MLR): This is one of the simplest and most common methods for developing a QSAR model. It assumes a linear relationship between the molecular descriptors and the biological activity.

Non-Linear Models and Machine Learning:

In many cases, the relationship between structure and activity is non-linear. In such situations, more advanced machine learning models are employed. Studies on aromatase inhibitors have shown the effectiveness of various machine learning models in predicting biological activity. nih.gov

Random Forest (RF) Regression: An ensemble learning method that constructs a multitude of decision trees at training time and outputs the mean prediction of the individual trees. nih.gov

Gradient Boosting Regression: An ensemble technique that builds models in a sequential manner, where each new model corrects the errors of its predecessor. nih.gov

Bagging Regression: Another ensemble method that involves training multiple models on different subsets of the training data and averaging their predictions. nih.gov

Deep Learning: Advanced neural network architectures, such as Convolutional Neural Networks (CNNs) and Graph Neural Networks (GNNs), are increasingly being used to predict molecular activity with high accuracy. bioscipublisher.com

The performance of these models is typically evaluated using statistical parameters like the coefficient of determination (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors. For example, a study on aromatase inhibitors reported R² values of 0.58 for linear regression, 0.84 for random forest regression, 0.77 for gradient boosting regression, and 0.80 for bagging regression, highlighting the superior performance of non-linear models. nih.gov

The following table summarizes different predictive models and their potential application to this compound derivatives:

| Model Type | Description | Potential Application |

| Multiple Linear Regression (MLR) | A linear model that establishes a relationship between descriptors and activity. | Initial exploration of structure-activity relationships. |

| Random Forest (RF) | An ensemble of decision trees that can capture non-linear relationships. | Predicting activities like enzyme inhibition or receptor binding affinity. nih.gov |

| Gradient Boosting | A sequential ensemble method that improves upon the errors of previous models. | Developing highly accurate predictive models for biological activity. nih.gov |

| Deep Neural Networks (DNN) | Complex, multi-layered networks that can learn intricate patterns in data. | High-throughput virtual screening and activity prediction. bioscipublisher.com |

Research on structurally similar compounds has provided valuable insights into these relationships. For instance, in a study of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors, it was found that the carboxylic acid and the adjacent hydroxyl group were essential for inhibitory activity. nih.gov The carboxylate group was observed to form a bidentate salt bridge with an arginine residue (Arg105) and a hydrogen bond with a tyrosine residue (Tyr102) in the active site of the enzyme. nih.gov The hydroxyl group was also found to form a hydrogen bond with a valine residue (Val221). nih.gov

Similarly, studies on derivatives of 2-(benzylsulfinyl)benzoic acid as carbonic anhydrase inhibitors have highlighted the importance of the carboxylic acid group for activity. nih.gov Modifications to other parts of the molecule can then be used to fine-tune properties like selectivity and potency.

The following table illustrates how modifications to the structure of a molecule like this compound could potentially influence its properties, based on findings from related compounds:

| Structural Modification | Potential Impact on Properties | Rationale based on related studies |

| Esterification of the carboxylic acid | Decreased inhibitory activity against certain enzymes. | The carboxylate group is often crucial for forming key interactions in the active site. nih.gov |

| Removal of the hydroxyl group | Reduced binding affinity. | The hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to binding. nih.gov |

| Substitution on the benzamido phenyl ring | Altered lipophilicity, electronic properties, and steric interactions, leading to changes in potency and selectivity. | Substituents can modulate the overall physicochemical profile of the molecule. nih.gov |

| Modification of the amide linker | Changes in conformational flexibility and binding mode. | The linker region plays a role in orienting the key functional groups for optimal interaction. |

By systematically exploring these structure-property relationships through computational modeling, medicinal chemists can design new analogs of this compound with improved biological activities.

Molecular Mechanisms of Biological Interactions of 2 Benzamido 3 Hydroxybenzoic Acid in Vitro Focus

Enzyme Inhibition Mechanism Investigations

Identification of Specific Enzyme Targets (e.g., Hydrolases, Oxidoreductases, Transferases)

No specific enzyme targets for inhibition by 2-Benzamido-3-hydroxybenzoic acid have been identified in the reviewed literature. One study noted its formation as a shunt product in a reaction involving the adenylating enzyme MxcE, a transferase, in Myxococcus xanthus. However, this does not characterize it as an inhibitor of this enzyme.

Kinetic Characterization of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive Modalities)

There is no available data on the kinetic characterization of enzyme inhibition by this compound.

Structural Insights into Enzyme-Ligand Interactions (e.g., Active Site Binding, Allosteric Effects)

There is no available data providing structural insights into the interaction of this compound with any enzyme.

Receptor Binding and Modulation Studies

Ligand Affinity Profiling for Relevant Receptor Subtypes (e.g., G-protein coupled receptors, Nuclear Receptors)

No studies on the ligand affinity profiling of this compound for any receptor subtypes have been found.

Agonist, Antagonist, and Inverse Agonist Functional Characterization

There is no available data on the functional characterization of this compound as a receptor agonist, antagonist, or inverse agonist.

Mechanisms of Receptor Selectivity and Specificity

Currently, there is no specific information available in the scientific literature detailing the receptor selectivity and specificity of this compound. Investigations into which receptors this compound may bind to, and the molecular characteristics that would govern such interactions, have not been reported.

Protein-Ligand Interaction Analysis

Comprehensive protein-ligand interaction analyses for this compound are not present in the current body of scientific research. However, studies on related 3-hydroxyanthranilic acid derivatives provide some insights into potential protein interactions.

Binding Site Mapping on Model Proteins (e.g., Human Serum Albumin, Enzymes)

Direct studies mapping the binding site of this compound on model proteins like human serum albumin (HSA) or specific enzymes are not available. Research on other 3-hydroxyanthranilic acid derivatives has indicated high plasma protein binding, suggesting that interaction with proteins like HSA is plausible. nih.gov For instance, derivatives of 3-hydroxyanthranilic acid have been studied as inhibitors of enzymes such as 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO). idexlab.comgoogle.comgoogle.com These studies suggest that the carboxylic acid group is often crucial for binding within the active site of target enzymes. nih.gov

Biophysical Characterization of Binding Thermodynamics and Kinetics

There is no published data on the biophysical characterization of the binding thermodynamics (e.g., enthalpy, entropy) or kinetics (e.g., association and dissociation rate constants) of this compound with any protein.

Elucidation of Driving Forces for Protein Binding (e.g., Hydrogen Bonding, Hydrophobic Effects, Electrostatic Interactions)

Without experimental data, the specific driving forces for protein binding of this compound can only be hypothesized based on its structure. The molecule possesses functional groups that could participate in various non-covalent interactions:

Hydrogen Bonding: The carboxylic acid and amide groups, as well as the hydroxyl group, are capable of forming hydrogen bonds with amino acid residues in a protein's binding pocket.

Hydrophobic Effects: The two aromatic rings (the benzoic acid and benzamido moieties) could engage in hydrophobic interactions with nonpolar regions of a protein.

Electrostatic Interactions: The deprotonated carboxylate group could form electrostatic interactions with positively charged amino acid residues.

Studies on related 3-hydroxyanthranilic acid derivatives acting as enzyme inhibitors suggest that interactions within the binding pocket are key to their function. nih.gov

Cellular and Subcellular Mechanistic Studies (In Vitro)

There is a lack of in vitro studies investigating the cellular and subcellular mechanistic actions of this compound.

Modulation of Intracellular Signaling Pathways (e.g., cAMP Accumulation)

No research has been published that examines the effect of this compound on intracellular signaling pathways, including the modulation of cyclic AMP (cAMP) accumulation.

Impact on Specific Metabolic Processes (e.g., Free Fatty Acid and Glycerol Release)

There is no available scientific literature that specifically investigates the effects of this compound on metabolic processes such as the release of free fatty acids and glycerol. Research on other, structurally different, hydroxybenzoic acid derivatives has shown potential to influence metabolism, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Molecular Mechanisms of Antioxidant Action in Cellular Systems

No studies were found that elucidate the molecular mechanisms of antioxidant action for this compound in cellular systems. While derivatives of 2-hydroxy benzyl (B1604629) hydrazide have been synthesized and evaluated for their antioxidant properties, these are structurally distinct from this compound. jchr.org The antioxidant potential of phenolic compounds is often attributed to their ability to donate hydrogen atoms and scavenge free radicals, a property influenced by the number and position of hydroxyl groups on the benzene (B151609) ring. However, without specific in vitro studies on this compound, its efficacy and mechanisms as an antioxidant remain unknown.

Mechanisms of Antimicrobial Activity at the Cellular and Molecular Level

The antimicrobial mechanisms of this compound at a cellular and molecular level have not been reported in the scientific literature. While research into other novel benzamide (B126) and benzimidazole (B57391) derivatives has shown promising antimicrobial activities against various bacterial and fungal strains, this information is not directly applicable to the specific compound . nih.govresearchgate.net For instance, certain 2-aminobenzamide (B116534) derivatives have been synthesized and shown to possess significant antifungal and antibacterial properties. nih.gov Similarly, some 2-hydroxy benzyl hydrazide derivatives have demonstrated notable antibacterial activity. jchr.org Nevertheless, the specific antimicrobial profile and the underlying molecular mechanisms of this compound are yet to be determined.

Supramolecular Chemistry and Crystal Engineering of 2 Benzamido 3 Hydroxybenzoic Acid

Co-crystallization and Polymorphism Studies

There are currently no published studies on the rational design and synthesis of co-crystals involving 2-Benzamido-3-hydroxybenzoic acid. The functional groups present in the molecule, namely the carboxylic acid, hydroxyl group, and the amide linkage, offer multiple sites for hydrogen bonding and other non-covalent interactions, making it a promising candidate for co-crystallization with various co-formers. Future research would be necessary to explore these possibilities.

No polymorphic or pseudopolymorphic forms of this compound have been identified or characterized in the scientific literature. The study of polymorphism is crucial for understanding the physical and chemical properties of a solid-state compound, and this remains an open area for investigation for this particular molecule.

Exploration of Non-Covalent Interactions in Solid-State Architectures

A definitive crystal structure for this compound has not been reported. Therefore, a detailed elucidation of its hydrogen bonding network is not possible. Based on its molecular structure, one could anticipate the formation of common hydrogen bonding motifs, such as carboxylic acid dimers and intramolecular hydrogen bonds between the hydroxyl and adjacent functional groups. However, without experimental crystallographic data, any description remains hypothetical.

The presence of two aromatic rings in this compound suggests the potential for π-π stacking interactions to play a significant role in its solid-state architecture. The analysis of such interactions, including their geometry and energetic contributions, would require crystallographic data which is not currently available.

There is no research on the involvement of halogen bonding with this compound. Such studies would necessitate the synthesis of halogenated derivatives or co-crystals with halogenated co-formers, none of which have been reported. The role of other weak intermolecular forces, while undoubtedly present, cannot be analyzed without experimental structural information.

Self-Assembly Principles and Hierarchical Structural Formation

The molecular structure of this compound, featuring a combination of carboxyl, hydroxyl, and amide functional groups, provides a rich platform for investigating the principles of self-assembly and hierarchical structural formation. These functional groups are capable of forming a variety of strong and directional intermolecular interactions, primarily hydrogen bonds, which dictate the assembly of individual molecules into well-defined supramolecular architectures. While specific crystallographic data for this compound is not publicly available, a comprehensive understanding of its self-assembly behavior can be inferred from the well-documented crystal engineering principles of related benzoic acid derivatives and isomers.

The primary driving force for the self-assembly of this compound is expected to be hydrogen bonding. The carboxylic acid group is a particularly robust functional group for forming predictable hydrogen-bonded motifs. It is highly probable that the carboxylic acid moieties of two molecules will interact to form a centrosymmetric dimer, linked by a pair of O—H⋯O hydrogen bonds. This creates a characteristic R22(8) graph set motif, a common and highly stable arrangement observed in the crystal structures of многочисленных carboxylic acids, including derivatives of benzoic acid.

Furthermore, the presence of the intramolecular hydroxyl group and the amide linkage introduces additional possibilities for hydrogen bonding, leading to more complex and hierarchical structures. The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen and the hydroxyl oxygen can act as acceptors. Intramolecular hydrogen bonds are also a distinct possibility. For instance, in the related compound 4-benzamido-2-hydroxybenzoic acid, an intramolecular O—H⋯O hydrogen bond is observed, which results in the formation of an S(6) ring motif. nih.gov A similar intramolecular interaction between the 3-hydroxy group and the 2-benzamido group could occur in the target molecule, influencing its conformation and subsequent intermolecular interactions.

The hierarchical formation of the crystal structure would thus proceed from the molecular level, governed by its specific constitution and conformation, to the formation of primary supramolecular synthons (like the carboxylic acid dimer), which then organize into higher-order structures (chains or sheets), and finally into the three-dimensional crystal lattice. The subtle balance of these various intermolecular forces will ultimately determine the polymorphic form of the solid state.

To illustrate the types of interactions that are anticipated to govern the self-assembly of this compound, the following table presents crystallographic data from a closely related isomer, 4-benzamido-2-hydroxybenzoic acid. nih.gov This data provides a tangible example of the hydrogen bonding and π-π interactions that are central to the crystal engineering of such compounds.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 4-Benzamido-2-hydroxybenzoic acid | Monoclinic | P21/c | O-H···O (intramolecular, S(6) ring), O-H···O (dimer, R22(8) loop), C-H···O, π-π stacking | nih.goviucr.org |

The following table details the typical hydrogen bond motifs expected in the self-assembly of benzamido hydroxybenzoic acids, based on the analysis of related structures.

| Interaction Type | Donor | Acceptor | Typical Graph Set | Role in Assembly |

| Carboxylic Acid Dimer | O-H (carboxyl) | O (carboxyl) | R22(8) | Formation of primary dimeric units |

| Intramolecular Hydrogen Bond | O-H (hydroxyl) | O (amide carbonyl) | S(6) | Planarization and conformational rigidity |

| Inter-dimer Hydrogen Bond | N-H (amide) | O (hydroxyl or carboxyl) | Chain or Sheet | Linking of primary dimers into higher dimensions |

| C-H···π/π-π Stacking | C-H/Aromatic Ring | Aromatic Ring | - | Stabilization of the 3D network |

Advanced Analytical Methodologies for 2 Benzamido 3 Hydroxybenzoic Acid in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the separation and quantification of 2-Benzamido-3-hydroxybenzoic acid from various sample types. Method development focuses on optimizing stationary and mobile phases to achieve efficient separation from matrix interferences.

Reversed-Phase HPLC with UV/Diode Array Detection (DAD)

Reversed-Phase HPLC (RP-HPLC) is the most common and robust method for analyzing benzoic acid derivatives. sielc.com The separation is typically performed on a C18 stationary phase, which retains the analyte based on its hydrophobic character. nih.govlongdom.org A mobile phase consisting of a mixture of acidified water and an organic solvent, such as acetonitrile (B52724) or methanol, is used to elute the compound. sielc.comvu.edu.au The acidic modifier (e.g., formic acid or phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. sielc.comvu.edu.au

Detection by a UV or Diode Array Detector (DAD) is effective due to the presence of the benzamido and benzoic acid chromophores, which absorb UV light. longdom.org DAD provides the added advantage of acquiring full UV spectra, which can aid in peak purity assessment and tentative identification. A simple, selective, and sensitive RP-HPLC method can be developed for routine quantification. longdom.org

Table 1: Typical RP-HPLC-UV/DAD Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25-40 °C |

| Detection Wavelength | ~230-280 nm |

| Injection Volume | 5 - 20 µL |

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications for Polar Analytes

For analytes that are too polar to be adequately retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. A water-rich layer forms on the stationary phase, and separation occurs based on the partitioning of the analyte between this layer and the mobile phase. While RP-HPLC is generally sufficient for this compound, HILIC could be explored for separating it from highly polar metabolites or in matrices where reversed-phase methods fail to provide adequate resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Coupling liquid chromatography with tandem mass spectrometry (MS/MS) dramatically enhances analytical capabilities, offering unparalleled sensitivity and selectivity, making it the gold standard for trace analysis in complex biological or environmental samples. nih.gov UPLC systems, which use columns with smaller particle sizes (≤ 2 µm), provide faster analysis times and improved resolution compared to traditional HPLC. sielc.comnih.gov

Optimization for High Sensitivity and Selectivity in Trace Analysis

For quantifying low concentrations of this compound, LC-MS/MS is operated in the Multiple Reaction Monitoring (MRM) mode. nih.govvu.edu.au This involves selecting the protonated or deprotonated parent ion (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, stable product ion in the third quadrupole. This process filters out background noise, allowing for detection at very low levels (ng/mL or pg/mL). nih.govmdpi.com

Method optimization involves infusing a standard solution of the analyte into the mass spectrometer to determine the optimal precursor ion and the most abundant, specific product ions. Electrospray ionization (ESI) in negative ion mode is typically effective for benzoic acid derivatives, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. vu.edu.aumdpi.com

Table 2: Hypothetical LC-MS/MS MRM Parameters (Negative Ion Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 256.07 | 212.08 (Loss of CO₂) | 121.03 (Benzamide fragment) | -15 to -25 |

Application of Isotopic Labeling for Quantitative Analysis

The most accurate method for quantification by LC-MS/MS involves the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a version of the analyte where several atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy isotopes. For this compound, a suitable internal standard would be d₅-2-Benzamido-3-hydroxybenzoic acid, where the benzoyl group contains five deuterium (B1214612) atoms.

This internal standard is chemically identical to the analyte and co-elutes chromatographically, but it is differentiated by its higher mass in the mass spectrometer. nih.gov By adding a known amount of the SIL-IS to every sample, any variations in sample preparation, injection volume, or matrix effects that suppress or enhance ionization are corrected for, leading to highly accurate and precise quantification. nih.gov

Advanced Hyphenated Techniques

HPLC-Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-ToF)

For non-targeted screening and the identification of unknown compounds, such as metabolites or degradation products of this compound, high-resolution mass spectrometry (HRMS) is invaluable. HPLC coupled to a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer provides high mass accuracy (typically <5 ppm error) and the ability to perform MS/MS fragmentation. nih.govlibretexts.org This allows for the determination of the elemental composition of an unknown ion and provides rich structural information from its fragmentation pattern. nih.govnih.gov This technique is a powerful tool for characterizing the complete profile of related compounds in a complex sample without needing reference standards for every component. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but it is restricted to thermally stable and volatile compounds. researchgate.net this compound is non-volatile due to its polar functional groups (carboxylic acid, hydroxyl, amide). Therefore, a chemical derivatization step is required to make it amenable to GC-MS analysis. nih.govnih.gov

The most common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process creates a more volatile and thermally stable derivative that can be readily analyzed by GC-MS. nih.govresearchgate.net This method is highly effective for identifying and quantifying benzoic acid derivatives in various matrices. nih.gov

Table 3: GC-MS Analysis via Derivatization

| Step | Description |

|---|---|

| Sample Preparation | Extraction of the analyte from the matrix (e.g., liquid-liquid extraction with ethyl acetate). nih.gov |

| Derivatization | Evaporation of solvent and reaction of the dry residue with a silylating agent (e.g., BSTFA) at 60-80 °C. nih.gov |

| GC Separation | Injection onto a non-polar capillary column (e.g., DB-5ms) with a temperature gradient. |

| MS Detection | Electron Ionization (EI) source, with scanning in full scan mode for identification or selected ion monitoring (SIM) for quantification. nih.gov |

Future Research Trajectories and Academic Impact of 2 Benzamido 3 Hydroxybenzoic Acid Research

Rational Design and Synthesis of Functionally Optimized Derivatives

The core structure of 2-Benzamido-3-hydroxybenzoic acid presents a versatile scaffold for the rational design and synthesis of new derivatives with optimized functions. Building upon existing knowledge of related benzamide (B126) and salicylic (B10762653) acid analogs, medicinal chemists can systematically modify the molecule to enhance its therapeutic properties. Key to this endeavor is the establishment of detailed structure-activity relationships (SAR).

Future synthetic strategies will likely focus on:

Substitution on the Benzene (B151609) Rings: Introducing a variety of functional groups at different positions on both the benzoic acid and benzamide rings can significantly influence activity. For instance, studies on related 2-phenoxybenzamides have shown that substitutions on the phenoxy ring can dramatically alter antiplasmodial activity. nih.gov Similarly, research on 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors has demonstrated that the position of substituents on the phenyl ring is crucial for potency. researchgate.netnih.gov

Modification of the Amide Linkage: Altering the amide bond, for example, by creating bioisosteric replacements, could lead to derivatives with improved metabolic stability or altered hydrogen bonding capabilities.

Exploration of Prodrugs: Esterification of the carboxylic acid or hydroxyl group could be explored to create prodrugs with enhanced bioavailability.

A systematic approach, such as the one used for developing 2-benzamido-pyrimidine inhibitors of IKK, where lead compounds were optimized to achieve nanomolar efficacy, can serve as a blueprint for future work on this compound. nih.gov The synthesis of a focused library of derivatives will be crucial for elucidating the specific structural requirements for desired biological effects.

Table 1: Potential Modifications of this compound and Their Rationale

| Position of Modification | Type of Modification | Rationale for Functional Optimization | Supporting Evidence from Related Compounds |

| Benzamide Phenyl Ring | Introduction of electron-withdrawing or electron-donating groups | Modulate electronic properties and binding interactions | SAR studies on 2-phenoxybenzamides showed varied activity with different substituents. nih.gov |

| Benzoic Acid Ring | Substitution at positions 4, 5, or 6 | Influence acidity, solubility, and receptor interactions | Modifications on the phenyl group of 2-hydroxybenzoic acid analogs improved SIRT5 inhibition. researchgate.netnih.gov |

| Carboxylic Acid Group | Esterification | Improve membrane permeability and create prodrugs | Ester derivatives of p-hydroxy benzoic acid have been synthesized to modulate activity. nih.gov |

| Hydroxyl Group | Etherification or acylation | Alter hydrogen bonding capacity and pharmacokinetic profile | Masking the carboxylic acid in a 2-hydroxybenzoic acid derivative eliminated SIRT5 inhibitory activity. researchgate.net |

| Amide Linkage | Replacement with bioisosteres (e.g., thiazole, triazole) | Enhance metabolic stability and explore new binding modes | 2(3H)-benzoxazolone is considered a "privileged scaffold" for pharmacological probes. nih.gov |

Integration into Novel Chemical Biology Probes and Tools

The inherent structural motifs of this compound, particularly the presence of fluorogenic-capable groups, make it an attractive scaffold for the development of novel chemical biology probes. While direct research on this specific application is nascent, the principles established with similar heterocyclic compounds provide a clear path forward.

Future research could focus on developing:

Fluorescent Probes: By incorporating environmentally sensitive fluorophores or through strategic modifications to induce fluorescence changes upon binding to a target, derivatives of this compound could be engineered as "turn-on" or ratiometric probes. For example, benzimidazole-based probes have been successfully used for ratiometric two-photon imaging of acidic pH in living cells. nih.gov Similarly, benzothiazole-based probes have been developed for detecting specific analytes like hydrogen peroxide. nih.gov

Affinity-Based Probes: By attaching a reporter tag (like biotin) or a reactive group for covalent labeling, derivatives can be used to identify and isolate protein targets. The 2(3H)-benzoxazolone scaffold, which shares structural similarities, has been described as a "privileged scaffold" in the design of such pharmacological probes. nih.gov

These tools would be invaluable for studying the biological pathways in which this compound and its derivatives are active, helping to elucidate their mechanism of action at a molecular level.

Exploration of Advanced Materials Science Applications (e.g., Metal-Organic Frameworks, Polymer Incorporation)

The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, along with amide functionalities, makes it a promising candidate for applications in materials science.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous, crystalline structures known as MOFs. researchgate.net Research on p-hydroxybenzoic acid has demonstrated its utility as a linker in creating three-dimensional MOFs with catalytic properties. nih.gov The additional functional groups (hydroxyl and benzamido) on this compound could lead to MOFs with unique pore environments and functionalities, potentially for gas storage, separation, or heterogeneous catalysis. Ab initio studies on functionalized MOFs have shown that modifications to the organic linker can significantly tune the gas adsorption properties. nih.gov

Polymer Incorporation: The molecule can be used as a monomer in the synthesis of novel polymers. The hydroxyl and carboxylic acid groups can participate in polyesterification reactions. Patents have described methods for incorporating hydroxybenzoic acids into polyester (B1180765) resins to create phenol-functional polymers with specific properties.

Future research in this area will involve the synthesis and characterization of these novel materials, exploring their structural properties and potential applications in areas such as gas separation, catalysis, and the development of specialty polymers.

Development of Advanced Predictive Computational Models for Complex Biological Systems

Computational modeling is an indispensable tool in modern drug discovery and materials science. For this compound, the development of advanced predictive models can accelerate the discovery of new derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. Such studies have been successfully applied to p-hydroxy benzoic acid derivatives to understand the structural requirements for their antimicrobial activity. nih.gov

Molecular Docking: Docking simulations can predict the binding mode and affinity of this compound derivatives to their biological targets. researchgate.netnih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. Molecular docking has been used to study the interaction of benzoic acid derivatives with various enzymes. nih.govmdpi.com

The integration of these computational approaches will enable the in silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This will significantly reduce the time and cost associated with the discovery of new functional molecules.

Table 2: Computational Approaches for the Study of this compound Derivatives

| Computational Method | Application | Expected Outcome | Relevance from Similar Compounds |

| QSAR | Predicting biological activity based on molecular descriptors | Identification of key structural features for activity | QSAR models developed for p-hydroxy benzoic acid derivatives guided the synthesis of potent antimicrobial agents. nih.gov |

| Molecular Docking | Elucidating binding modes and affinities with protein targets | Understanding mechanism of action and guiding rational drug design | Docking studies were instrumental in optimizing 2-benzamido-pyrimidine IKK inhibitors. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic properties and reactivity | Insights into chemical reactivity and intermolecular interactions | DFT computations have been used to analyze the reactivity of benzoic acid derivatives. nih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-protein complexes | Assessing the stability of binding and conformational changes | MD simulations can complement docking studies by providing a dynamic view of the interactions. |

Contribution to the Fundamental Understanding of Structure-Activity and Structure-Property Relationships in Complex Organic Systems

The systematic study of this compound and its derivatives will contribute significantly to the fundamental understanding of structure-activity relationships (SAR) and structure-property relationships (SPR) in complex organic molecules. By correlating specific structural modifications with changes in biological activity and physicochemical properties, researchers can derive general principles that can be applied to other molecular systems.

For example, investigating how the interplay between the intramolecular hydrogen bonding (between the 2-amido and 3-hydroxyl groups) and intermolecular interactions influences crystal packing, solubility, and ultimately biological activity will provide valuable insights. Studies on related compounds have already highlighted the importance of such interactions. For instance, the inhibitory potency of benzohydroxamic acid derivatives is thought to involve both the hydroxamic acid portion and interactions involving the benzene ring.

The knowledge gained from studying this specific molecule will have a broader impact on medicinal chemistry and materials science, aiding in the design of future molecules with tailored functions.

Q & A

Q. What are the recommended synthetic pathways for 2-Benzamido-3-hydroxybenzoic acid, and how can reaction efficiency be optimized?

Synthesis typically involves coupling benzamide derivatives with hydroxybenzoic acid precursors. Key steps include:

- Acylation : Reacting 3-hydroxybenzoic acid with benzoyl chloride under basic conditions (e.g., NaOH) to introduce the benzamido group.

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of benzoyl chloride to hydroxybenzoic acid) and temperature (60–80°C) to minimize side reactions. Characterization via CHN analysis and UV-Vis spectroscopy (λmax ~270–300 nm for aromatic systems) is critical .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC or LC-MS, noting hydrolysis of the amide bond at extreme pH.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >200°C for aromatic systems). Store samples at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Software like Gaussian or ORCA can model the compound’s InChI key-derived structure (e.g., CCVYRRGZDBSHFU-UHFFFAOYSA-N for related hydroxybenzoic acids).

- Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous environments. Compare computed IR spectra with experimental data to validate accuracy .

Q. How can contradictory data in solubility or bioactivity studies of this compound be resolved?

- Variable Control : Standardize solvent systems (e.g., DMSO vs. aqueous buffers) and purity thresholds (>98% via HPLC).

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., trace metal impurities from synthesis).

- Reproducibility : Cross-validate results across labs using shared reference standards (e.g., CAS RN 451-28-5 analogs) .

Q. What experimental designs are recommended for studying the compound’s interaction with biological targets?

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR or IR) for this compound derivatives?

- Data Harmonization : Compare shifts with structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid, δH ~7.2–7.8 ppm for aromatic protons).

- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort signals.

- Collaborative Databases : Share raw data via platforms like PubChem to enable meta-analyses .

Methodological Notes

- Synthesis References : Prioritize protocols from peer-reviewed journals over vendor catalogs (e.g., avoid benchchem.com ) .